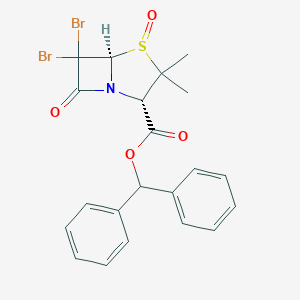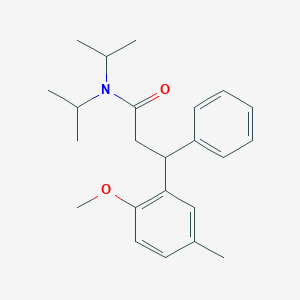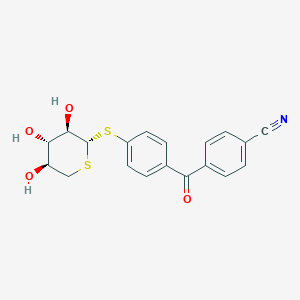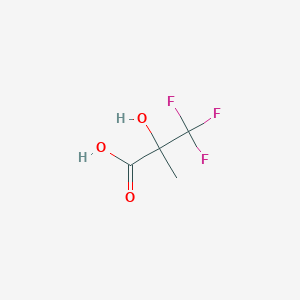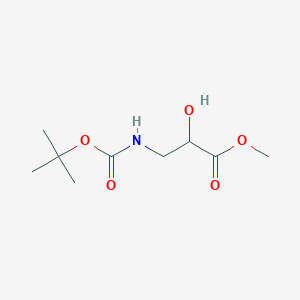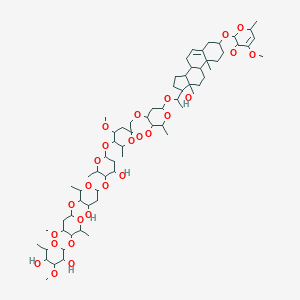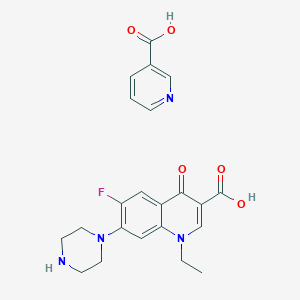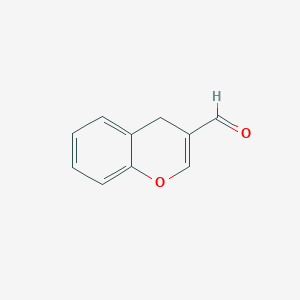
4H-chromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-chromene-3-carbaldehyde is a chemical compound that belongs to the family of chromenes. It is a versatile compound with various applications in scientific research. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4H-chromene-3-carbaldehyde is not fully understood. However, studies have shown that the compound works by inhibiting various enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4H-chromene-3-carbaldehyde has various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. The compound also inhibits cell proliferation and migration, which makes it useful in preventing tumor growth and metastasis. Additionally, 4H-chromene-3-carbaldehyde has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4H-chromene-3-carbaldehyde is its versatility. The compound has various applications in scientific research, making it useful in different fields of study. Additionally, the compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of 4H-chromene-3-carbaldehyde is its low solubility in water, which makes it difficult to use in aqueous solutions. The compound is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the study of 4H-chromene-3-carbaldehyde. One of the directions is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics, which can provide insights into its efficacy and safety. Additionally, the compound can be studied for its potential use in combination therapy with other anticancer or antimicrobial agents. Finally, the compound can be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and cardiovascular diseases.
Conclusion:
In conclusion, 4H-chromene-3-carbaldehyde is a versatile compound with various applications in scientific research. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. The compound has potential as a chemotherapeutic agent, antimicrobial agent, and antioxidant agent. However, further studies are needed to fully understand its mechanism of action and potential use in the treatment of different diseases.
Métodos De Síntesis
4H-chromene-3-carbaldehyde can be synthesized using different methods. One of the methods is the Pechmann condensation reaction. In this method, salicylaldehyde and malonic acid are reacted in the presence of a catalyst such as sulfuric acid to produce 4H-chromene-3-carbaldehyde. Another method is the Biginelli reaction, where 4H-chromene-3-carbaldehyde is synthesized by reacting 3-formylchromone, urea, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
4H-chromene-3-carbaldehyde has various applications in scientific research. It has been studied for its anticancer, antimicrobial, antiviral, and antioxidant properties. The compound has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. It has also shown antimicrobial activity against various bacteria and fungi. Additionally, 4H-chromene-3-carbaldehyde has been studied for its antiviral activity against HIV and hepatitis C virus. The compound has also been shown to possess antioxidant properties, which makes it useful in preventing oxidative stress-related diseases.
Propiedades
Número CAS |
120450-87-5 |
|---|---|
Nombre del producto |
4H-chromene-3-carbaldehyde |
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6-7H,5H2 |
Clave InChI |
CDTIRJYYEPOPNF-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC=C1C=O |
SMILES canónico |
C1C2=CC=CC=C2OC=C1C=O |
Sinónimos |
4H-1-Benzopyran-3-carboxaldehyde (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
